molecular formula C20H27NO3 B5568936 cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate

cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate

Cat. No.: B5568936
M. Wt: 329.4 g/mol
InChI Key: PAEBNEQLSFRKPA-UHFFFAOYSA-N
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Description

Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate is an organic compound with the molecular formula C20H27NO3. It is known for its unique structural properties, which include a cyclohexyl group attached to a benzoate moiety through an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate typically involves the reaction of cyclohexylamine with 4-cyclohexylcarbonylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for temperature and pH control ensures consistent product quality. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoic acid, while reduction could produce cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzyl alcohol .

Scientific Research Applications

Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

cyclohexyl 4-(cyclohexanecarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c22-19(15-7-3-1-4-8-15)21-17-13-11-16(12-14-17)20(23)24-18-9-5-2-6-10-18/h11-15,18H,1-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEBNEQLSFRKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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